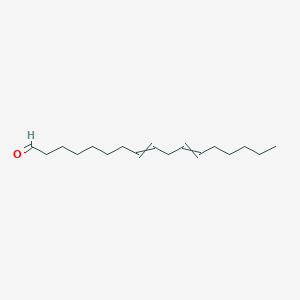

Heptadeca-8,11-dienal

Description

Structure

3D Structure

Properties

CAS No. |

56797-42-3 |

|---|---|

Molecular Formula |

C17H30O |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

heptadeca-8,11-dienal |

InChI |

InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10,17H,2-5,8,11-16H2,1H3 |

InChI Key |

JEBIMSVVDVTZIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCC=O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Heptadeca 8,11 Dienal

Presence in Marine Ecosystems

Heptadeca-8,11-dienal is a notable volatile organic compound (VOC) found in certain marine macroalgae. These compounds are crucial for the chemical ecology of algae, playing roles in defense, reproduction, and communication.

Research has identified (Z,Z)-heptadeca-8,11-dienal as a component of the essential oil of the marine green alga Ulva pertusa. This identification was confirmed through synthesis and spectral analysis. While the volatile profiles of the genus Ulva can be complex and vary between species, long-chain aldehydes are characteristic components. Ulva lactuca, a closely related species, also produces a variety of volatile compounds, including aldehydes, ketones, and hydrocarbons, which contribute to its distinct flavor and scent profile.

This compound is one of several long-chain aldehydes found in green algae of the Ulva genus. A comparative analysis reveals a group of structurally related compounds that collectively define the algal scent.

| Compound Name | Chemical Formula | Aroma Profile (in Ulva pertusa) |

| (Z,Z)-Heptadeca-8,11-dienal | C17H30O | Oily |

| Pentadecanal | C15H30O | Oily |

| (Z)-Heptadec-8-enal | C17H32O | Not specified |

| (Z,Z,Z)-Heptadeca-8,11,14-trienal | C17H28O | Seaweed-like |

| (Z,Z,Z)-Hexadeca-7,10,13-trienal | C16H26O | Seaweed-like |

This table presents a comparative overview of long-chain aldehydes identified in the essential oil of Ulva pertusa, highlighting their distinct aroma profiles.

Occurrence in Terrestrial Arthropods

The chemical landscape of terrestrial arthropods is rich with compounds used for communication and defense. Structural analogs of this compound have been identified in the exocrine secretions of certain mites.

While this compound itself has not been directly identified, a closely related structural analog, (Z,Z)-8,11-heptadecadienyl formate (B1220265), has been found in the opisthonotal gland secretions of the astigmatid mite, Sancassania sp. Sasagawa. nih.gov These secretions are complex chemical mixtures, and the identification of this formate ester points to a sophisticated biosynthetic capability within the mite.

The exocrine secretions of Sancassania sp. Sasagawa contain a mixture of C17 unsaturated compounds. researchgate.net (Z,Z)-8,11-heptadecadienyl formate is a prominent component, co-occurring with other related molecules. nih.gov The presence of these compounds suggests they play a role in the mite's chemical ecology, potentially as pheromones or defense agents. The biosynthesis of these formates is thought to be derived from common fatty acids like linoleic acid, involving novel chain-shortening and esterification pathways. nih.gov

| Compound Name | Organism | Secretion Source |

| (Z,Z)-8,11-Heptadecadienyl formate | Sancassania sp. Sasagawa | Opisthonotal gland |

| (Z)-8-Heptadecenyl formate | Sancassania sp. Sasagawa | Opisthonotal gland |

| (Z,Z)-6,9-Heptadecadiene | Sancassania sp. Sasagawa | Opisthonotal gland |

| (Z)-8-Heptadecene | Sancassania sp. Sasagawa | Opisthonotal gland |

This table details the C17 unsaturated compounds identified in the exocrine secretions of the mite Sancassania sp. Sasagawa, showcasing the chemical environment where a structural analog of this compound is found. nih.govresearchgate.net

Biosynthetic Pathways and Metabolic Transformations of Heptadeca 8,11 Dienal

Enzymatic Biogenesis from Lipid Precursors

The formation of Heptadeca-8,11-dienal originates from the enzymatic modification of longer-chain fatty acids. This process involves a series of oxidative and chain-shortening reactions.

Role of α-Oxygenases in Fatty Acid Oxidation and Hydroperoxide Formation

The biosynthesis of aldehydes often begins with the oxidation of fatty acids. creative-proteomics.com Fatty acid oxidation can occur through several pathways, including α-oxidation, which takes place in the peroxisome. nih.gov This process is crucial for the breakdown of certain fatty acids. While β-oxidation is the primary pathway for energy production from fatty acids, α-oxidation serves to remove a single carbon from the carboxyl end. nih.gov

Enzymes such as fatty acid α-dioxygenases (DOX) can introduce oxygen to the α-carbon of a fatty acid, leading to the formation of an unstable hydroperoxide intermediate. nih.gov These hydroperoxides are key precursors that can be subsequently converted into aldehydes that are one carbon shorter than the original fatty acid. This enzymatic oxidation is a critical initial step in generating the aldehyde functional group from a carboxylic acid precursor.

Decarboxylation Mechanisms in the Conversion of Fatty Acids to Aldehydes

The conversion of a fatty acid to an aldehyde of a shorter chain length involves the removal of the carboxyl group, a process known as decarboxylation. wikipedia.org In biological systems, this transformation is often catalyzed by enzymes called decarboxylases. wikipedia.org Another related class of enzymes, aldehyde decarbonylases, catalyzes the removal of a formyl group from a fatty aldehyde to produce an alkane and formate (B1220265), representing a subsequent potential metabolic step. nih.gov

The biosynthesis of long-chain alkanes, which are structurally related to aldehydes, often proceeds in two steps: first, the reduction of a fatty acyl-CoA to a fatty aldehyde, and second, the decarbonylation of the aldehyde. nih.govacs.org In some organisms, aldehyde deformylating oxygenases (ADOs), which are non-heme di-iron enzymes, catalyze the conversion of fatty aldehydes to alkanes. researchgate.netresearchgate.net The reverse of the first step, the oxidation of aldehydes to carboxylic acids, is also a common metabolic pathway. plos.org While the precise enzymatic machinery for this compound formation is not fully elucidated, it likely involves an oxidative decarboxylation or a similar chain-shortening mechanism where a fatty acid precursor is converted to the corresponding C17 aldehyde.

Identification of Key Fatty Acid Precursors (e.g., Linoleic Acid)

The structural characteristics of this compound, specifically the position of its double bonds, strongly point to linoleic acid as its primary biosynthetic precursor. Linoleic acid is an 18-carbon omega-6 fatty acid with two cis double bonds at the 9th and 12th carbon positions (18:2, n-6). nih.govwikipedia.org

Studies on the biosynthesis of structurally similar compounds in various organisms support this hypothesis. For instance, (Z,Z)-8,11-heptadecadienyl formate, the formate ester of the alcohol corresponding to this compound, is believed to be biosynthesized from linoleic acid in the acarid mite Sancassania sp. Sasagawa. mdpi.com Similarly, research on the moth Chilecomadia valdiviana has shown that the pheromone (7Z,10Z)-7,10-hexadecadienal is biosynthesized from linoleic acid via a chain-shortening process. semanticscholar.org This transformation demonstrates that an 18-carbon precursor can be enzymatically shortened to produce a smaller di-unsaturated aldehyde, a process likely analogous to the formation of this compound. semanticscholar.org

The proposed pathway involves the removal of one carbon from the carboxyl end of linoleic acid, a process that preserves the original positions of the double bonds relative to the methyl end of the chain.

| Precursor Compound | Chemical Formula | Key Structural Feature | Resulting Product |

|---|---|---|---|

| Linoleic Acid | C18H32O2 | 18-carbon chain with double bonds at C9 and C12 | This compound |

In Vivo Metabolic Profiling and Intermediates

Once formed, this compound undergoes further metabolic transformations and is eventually eliminated from the body. While specific metabolic profiling for this exact compound is limited, the general pathways for aldehyde metabolism provide a framework for its likely fate.

Elucidation of Excretion Pathways in Model Organisms

The metabolism of aldehydes is a critical detoxification process in most organisms. tandfonline.comresearchgate.net Aldehydes are reactive electrophiles that can form adducts with cellular nucleophiles like proteins and DNA. acs.orgnih.gov Therefore, cells have efficient enzymatic systems to neutralize them. The primary routes of aldehyde metabolism involve oxidation to carboxylic acids or reduction to alcohols. researchgate.net

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a central role in oxidizing aldehydes to their corresponding carboxylic acids, which are generally less reactive and more easily excreted. nih.gov Alternatively, aldehyde reductases or alcohol dehydrogenases can reduce aldehydes to alcohols. tandfonline.com

Another major detoxification pathway involves conjugation with glutathione (GSH). nih.gov α,β-unsaturated aldehydes, in particular, readily react with GSH. These GSH-aldehyde adducts can then be further metabolized and excreted from the cells, often after being reduced by carbonyl reductases. nih.gov

Characterization of Plasma Metabolites

Plasma metabolites reflect the ongoing biochemical processes within an organism, including responses to environmental or physiological stress. nih.gov Changes in lipid peroxidation products, including various aldehydes, are often observed under conditions of oxidative stress. nih.gov

Metabolomic studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can identify a wide array of plasma metabolites. nih.gov In studies on model organisms, stress conditions have been shown to alter the plasma levels of metabolites associated with the biosynthesis of unsaturated fatty acids. nih.gov As this compound is a product derived from linoleic acid, its presence and the concentration of its downstream metabolites in plasma could serve as biomarkers for specific metabolic activities or stress responses related to lipid metabolism. The characterization of such plasma metabolites would involve identifying the parent aldehyde, its corresponding carboxylic acid (heptadeca-8,11-dienoic acid), its corresponding alcohol (heptadeca-8,11-dienol), and various conjugates.

| Metabolic Process | Enzyme Family (Example) | Resulting Metabolite | Significance |

|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH) | Heptadeca-8,11-dienoic acid | Detoxification, preparation for excretion |

| Reduction | Alcohol Dehydrogenase / Aldehyde Reductase | Heptadeca-8,11-dienol | Detoxification |

| Conjugation | Glutathione S-transferase (GST) | GSH-heptadecadienal adduct | Detoxification, facilitates excretion |

Investigation of Metabolic Flux and Enzyme Systems

Currently, specific studies detailing the metabolic flux and the precise enzyme systems dedicated to the biosynthesis of this compound are not extensively documented in publicly available research. The biosynthetic pathway is speculated to originate from common fatty acids, with subsequent enzymatic modifications leading to the final aldehyde product. However, the specific enzymes catalyzing these transformations in the context of this compound have yet to be fully characterized.

General enzymatic reactions involved in the formation of aldehydes in biological systems include the action of alcohol dehydrogenases, aldehyde dehydrogenases (working in reverse), and fatty acyl-CoA reductases. It is plausible that enzymes from these families are involved in the biosynthesis of this compound from a C17 fatty acid precursor. The formation of the double bonds at the 8 and 11 positions likely involves desaturase enzymes acting on a saturated fatty acid chain.

Enzymatic Conversions of Structural Congeners

While direct enzymatic data for this compound is limited, research on structurally similar compounds, particularly in astigmatid mites, provides significant insights into potential metabolic transformations.

A notable enzymatic conversion observed in astigmatid mites is the formation of aliphatic formates from aldehydes, a reaction proposed to proceed via a Baeyer–Villiger oxidation. This reaction is significant as it represents a pathway for the transformation of aldehydes, which are structural congeners of this compound.

In the astigmatid mite Sancassania sp., it is hypothesized that aliphatic formates are generated from aldehydes through the action of a Baeyer–Villiger monooxygenase (BVMO). This class of enzymes catalyzes the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and aldehydes to carboxylic acids or, in this unique biological context, formates. Isotope labeling studies have supported the hypothesis that an oxygen atom is inserted between the carbonyl carbon and the adjacent carbon of the aldehyde precursor.

The co-occurrence of (Z,Z)-8,11-heptadecadienyl formate with (Z,Z)-6,9-heptadecadiene in the secretions of Sancassania sp. suggests that they may arise from a common aldehyde precursor, which would be structurally related to this compound. This indicates that different enzyme systems act on a shared substrate to produce a variety of semiochemicals.

The biosynthetic pathways of many semiochemicals in mites involve enzymes that are yet to be fully identified and characterized. The enzyme responsible for the Baeyer-Villiger oxidation of aldehydes to formates in astigmatid mites is a prime example of such an uncharacterized enzyme. escholarship.org Although the existence of a BVMO is strongly suggested by metabolic studies, the specific enzyme has not been isolated or sequenced in any animal, microbe, or plant to date.

Similarly, the conversion of linoleyl aldehyde to the hydrocarbon (Z,Z)-6,9-heptadecadiene in astigmatid mites is catalyzed by a decarbonylase. While this enzyme has been studied in a crude enzyme solution, its specific identity and characteristics in mites are still under investigation. Interestingly, unlike decarbonylases found in other species, the mite-derived enzyme does not appear to require a coenzyme for its activity.

The identification and characterization of these novel enzymes, such as the predicted BVMO and the unique decarbonylase, are crucial for a complete understanding of the metabolic network that produces this compound and its related compounds. Future research employing techniques such as genome mining and transcriptomics will be instrumental in discovering the genes encoding these uncharacterized enzymes and elucidating their roles in the biosynthesis of these important semiochemicals.

Chemical Synthesis Strategies for Heptadeca 8,11 Dienal and Its Analogs

Established Synthetic Routes to Heptadeca-8,11-dienal

A concise and effective synthesis for (8Z,11Z)-8,11-heptadecadienal has been developed, highlighting a sequence of key chemical transformations. nih.gov This approach strategically builds the carbon skeleton and introduces the required functional groups in a controlled manner. The primary stages of this synthesis involve Grignard coupling, catalytic hydrogenation, and a final oxidation step. nih.gov

Grignard coupling reactions are instrumental in forming the carbon-carbon bonds necessary to construct the backbone of this compound. This method is a cornerstone of a previously reported synthetic route where two successive Grignard coupling reactions between a terminal alkyne and an alkyl halide were used to elongate the carbon chain. researchgate.net This strategic bond formation sets the stage for the subsequent introduction of unsaturation at specific locations within the molecule.

The stereochemistry of the double bonds is crucial for the identity and function of this compound. The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead, is specifically employed for the partial hydrogenation of alkynes to cis-alkenes. wikipedia.orglscollege.ac.in This reaction is stereospecific, occurring through syn-addition of hydrogen across the triple bond. wikipedia.orgmasterorganicchemistry.com In the synthesis of (8Z,11Z)-8,11-heptadecadienal, catalytic hydrogenation with a Lindlar catalyst is a key step to convert an alkyne precursor into the desired (Z,Z)-diene system without reducing the newly formed double bonds further into alkanes. nih.gov The lead component deactivates the palladium sites, preventing over-reduction. wikipedia.orglscollege.ac.in

Table 1: Key Features of Lindlar Catalyst Hydrogenation

| Feature | Description |

| Catalyst Composition | Palladium (Pd) on Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄), poisoned with lead (e.g., lead acetate) and often quinoline. wikipedia.orglscollege.ac.in |

| Reactant | Alkyne (Triple Bond) |

| Product | cis-Alkene (Z-Alkene) |

| Stereochemistry | Syn-addition of hydrogen atoms across the triple bond. wikipedia.orgmasterorganicchemistry.com |

| Selectivity | Reduces alkynes to alkenes without further reduction to alkanes. wikipedia.org It selectively reduces triple bonds in the presence of double bonds. lscollege.ac.in |

The final step in the synthesis of this compound is the conversion of a primary alcohol precursor, (8Z,11Z)-heptadeca-8,11-dien-1-ol, into the target aldehyde. nih.gov The Dess–Martin periodinane (DMP) is a hypervalent iodine reagent widely used for this transformation due to its mild and selective nature. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) and is often complete within a few hours. organic-chemistry.orgwikipedia.org DMP offers significant advantages over other oxidation methods, such as those using chromium reagents, as it operates under neutral pH conditions, tolerates sensitive functional groups, and allows for a simplified workup. wikipedia.orgwikipedia.org This makes it particularly suitable for complex molecules like unsaturated alcohols, which can be sensitive to harsh reaction conditions. wikipedia.org

Table 2: Characteristics of Dess-Martin Periodinane Oxidation

| Characteristic | Details |

| Reagent | Dess–Martin Periodinane (DMP) wikipedia.org |

| Substrate | Primary Alcohols |

| Product | Aldehydes |

| Conditions | Room temperature, neutral pH, typically in dichloromethane. wikipedia.orgwikipedia.org |

| Advantages | Mild conditions, high yields, high chemoselectivity, tolerance of sensitive functional groups, easy workup. wikipedia.org |

Synthesis of Stereoisomers and Functional Derivatives

The synthesis of specific stereoisomers and the derivatization of related compounds are essential for studying structure-activity relationships and exploring the biological functions of unsaturated aliphatic compounds.

Achieving precise control over the geometry of double bonds (E/Z isomerism) is a fundamental challenge in organic synthesis. nih.gov Stereoselective reactions are those that preferentially yield one stereoisomer over others. vedantu.com The synthesis of unsaturated aliphatic compounds often relies on methods that can reliably generate either cis (Z) or trans (E) double bonds.

For instance, the Lindlar catalyst hydrogenation is a classic example of a stereoselective reaction that produces cis-alkenes from alkynes. lscollege.ac.in Conversely, other methods, such as the Birch reduction (using sodium in liquid ammonia), can be used to produce trans-alkenes from alkynes. The choice of synthetic route and reagents is therefore critical in determining the final stereochemistry of the product. The development of novel catalytic systems continues to be an active area of research to improve the efficiency and selectivity of these transformations for creating complex molecules. acs.org

Heptadecadienols, the alcohol precursors to this compound, are versatile starting materials for creating a range of functional derivatives. The primary alcohol group can be readily transformed into other functional groups.

The oxidation to an aldehyde using Dess-Martin periodinane is a prime example of such a derivatization. nih.gov Furthermore, the corresponding alcohol, (Z,Z)-8,11-heptadecadienol, can be used to synthesize other derivatives, such as formate (B1220265) esters. For example, (Z,Z)-8,11-heptadecadienyl formate was synthesized from the alcohol by reacting it with a mixed anhydride (B1165640) prepared from acetic anhydride and formic acid. mdpi.com This highlights the utility of the alcohol as a key intermediate for accessing various analogs of this compound, allowing for the exploration of different chemical properties and biological activities.

Preparation of this compound Formates

The synthesis of (Z,Z)-8,11-heptadecadienyl formate, an analog of this compound, has been achieved from its corresponding alcohol precursor, (Z,Z)-8,11-heptadecadien-1-ol. mdpi.com The formylation process involves the reaction of the alcohol with a mixed anhydride reagent. mdpi.com

Specifically, the alcohol is treated with a mixed anhydride prepared from acetic anhydride and formic acid in a pyridine (B92270) solvent at a controlled temperature of 0 °C. The reaction mixture is maintained at this temperature for several hours to ensure complete conversion. Following the reaction, the product is isolated through a standard aqueous workup and extraction procedure. The crude product is then purified using silica (B1680970) gel column chromatography to yield the pure (Z,Z)-8,11-heptadecadienyl formate. mdpi.com A study reported achieving a 69% yield for this conversion step. mdpi.com

Table 1: Synthesis of (Z,Z)-8,11-Heptadecadienyl Formate

| Reactant | Reagents | Solvent | Temperature | Duration | Yield |

|---|

Novel Synthetic Methodologies for Long-Chain Aldehydes

The synthesis of complex long-chain aldehydes and their derivatives relies on a variety of modern synthetic methodologies that allow for precise control over chain length, stereochemistry, and functional group placement.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including aldehydes. nih.gov This methodology utilizes small, chiral organic molecules as catalysts to promote enantioselective transformations under mild conditions. acs.org For the synthesis of complex aldehydes, organocatalytic methods can be employed to introduce chirality at specific positions along the carbon chain.

Key advancements in this area include the enantioselective α-alkylation and α-functionalization of aldehydes. acs.orgnih.gov These reactions typically proceed through the formation of a transient enamine intermediate from the condensation of the aldehyde with a chiral amine catalyst. nih.gov This activation mode allows for subsequent reaction with electrophiles in a highly stereocontrolled manner, providing access to enantioenriched α-substituted aldehydes that can serve as versatile building blocks for more complex structures. acs.orgnih.gov The development of chiral aldehyde catalysts has also enabled a sub-branch of organocatalysis known as enantioselective carbonyl catalysis, further expanding the scope of asymmetric reactions. nih.gov

Constructing the specific carbon backbone and installing the double bonds of long-chain unsaturated aldehydes like this compound often involves powerful carbon-carbon bond-forming reactions such as olefin cross-metathesis and the Wittig reaction. organic-chemistry.orgorganic-chemistry.org

Olefin cross-metathesis , catalyzed by ruthenium complexes like the Grubbs catalyst, allows for the efficient coupling of two different alkenes. organic-chemistry.org This reaction is a valuable tool for building complex olefinic structures by joining smaller, readily available fragments, making it highly suitable for the synthesis of long-chain polyunsaturated systems. organic-chemistry.org Tandem procedures combining cross-metathesis with other transformations, such as Wittig olefination, have been developed to generate conjugated dienoic esters from terminal olefins in a single sequence. organic-chemistry.org

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are classic and reliable methods for converting aldehydes and ketones into alkenes. organic-chemistry.orgresearchgate.net This reaction involves the use of a phosphorus ylide, which reacts with a carbonyl compound to form a new carbon-carbon double bond. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either (E)- or (Z)-alkenes, a critical feature for synthesizing specific isomers of unsaturated aldehydes. researchgate.net

A key strategy employed in the synthesis of (Z,Z)-8,11-heptadecadienyl formate involves the Barton decarboxylation, a radical-based method for removing a carboxylic acid group. mdpi.comnih.gov This reaction was pivotal in a four-step synthesis starting from linoleic acid. mdpi.comnih.gov

The Barton decarboxylation is a reductive process where a carboxylic acid is first converted into a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgorgsyn.org This ester is then subjected to conditions that promote homolytic cleavage of the N-O bond, typically heating or irradiation with light, in the presence of a radical initiator and a hydrogen atom donor. wikipedia.orgyoutube.com This process leads to the loss of carbon dioxide and the formation of an alkyl radical, which is then quenched to form the final alkane product, effectively replacing the carboxyl group with a hydrogen atom. orgsyn.org

In the synthesis of the precursor for (Z,Z)-8,11-heptadecadienyl formate, linoleic acid was first converted to its acyl chloride. mdpi.com This was followed by reaction with 3-hydroxy-4-methyl-2(3H)-thiazolethione to form the necessary Barton ester. Subsequent light irradiation of this ester in the presence of a hydrogen donor (tert-dodecanethiol) resulted in the decarboxylated product, which after a reductive work-up yielded the target alcohol, (Z,Z)-8,11-heptadecadien-1-ol. mdpi.com This chain-shortening step was essential for transforming the C18 linoleic acid into the C17 backbone of the target molecule. mdpi.com

Table 2: Key Steps in Barton Decarboxylation for Alcohol Precursor Synthesis

| Starting Material | Key Transformation | Intermediate | Key Reagents | Product |

|---|---|---|---|---|

| Linoleic Acid | Acyl Chloride Formation | Linoleoyl chloride | Oxalyl chloride | (Z,Z)-8,11-heptadecadien-1-ol |

| Linoleoyl chloride | Barton Ester Formation | Thiohydroxamate ester | 3-hydroxy-4-methyl-2(3H)-thiazolethione |

Advanced Analytical Methodologies for Heptadeca 8,11 Dienal Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the initial structural determination of Heptadeca-8,11-dienal, providing detailed information about its carbon framework, hydrogen environments, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide atom-by-atom connectivity information.

In the ¹H-NMR spectrum, the aldehydic proton (-CHO) is highly characteristic, appearing as a triplet in the far downfield region, typically between δ 9.70 and 10.0 ppm. nih.govlibretexts.org The protons on the double bonds (olefinic protons) are expected to resonate in the range of δ 5.30–6.20 ppm. nih.gov The signals for the bis-allylic protons, located between the two double bonds (at C-10), are particularly diagnostic and appear further downfield than simple allylic protons due to the influence of two adjacent double bonds. The remaining methylene (B1212753) and the terminal methyl protons of the alkyl chain appear in the upfield region between δ 0.8 and 2.5 ppm. nih.gov

| Structural Feature | Atom Position(s) | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Aldehyde | H-1 | ¹H-NMR | 9.7 - 10.0 | Triplet (t) |

| Aldehyde | C-1 | ¹³C-NMR | 190 - 215 | - |

| Olefinic | H-8, H-9, H-11, H-12 | ¹H-NMR | 5.3 - 6.2 | Multiplet (m) |

| Olefinic | C-8, C-9, C-11, C-12 | ¹³C-NMR | 120 - 140 | - |

| Bis-allylic | H-10 | ¹H-NMR | ~2.8 | Multiplet (m) |

| Alkyl Chain | CH₂, CH₃ | ¹H-NMR | 0.8 - 2.5 | Multiplets (m), Triplet (t) |

| Alkyl Chain | CH₂, CH₃ | ¹³C-NMR | 14 - 35 | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would exhibit distinct absorption bands confirming its aldehydic and unsaturated nature.

The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) bond stretching vibration, which for a saturated aliphatic aldehyde appears around 1720–1740 cm⁻¹. orgchemboulder.com The presence of unconjugated double bonds in the chain means this value is expected to be in the typical range for saturated aldehydes. A key diagnostic feature for the aldehyde group is the C-H stretching vibration of the aldehyde proton itself. This typically appears as two weak to moderate bands, one near 2830-2850 cm⁻¹ and another, more distinct band, around 2695–2750 cm⁻¹. openstax.orgorgchemboulder.com The presence of the latter peak is strong evidence for an aldehyde. orgchemboulder.com

The alkene functional groups also provide characteristic signals. A moderate absorption band around 3000–3100 cm⁻¹ corresponds to the C-H stretching of the vinylic protons (=C-H). pressbooks.pub The carbon-carbon double bond (C=C) stretching vibration typically gives rise to a weak to medium band in the 1640–1680 cm⁻¹ region. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2695 - 2750 & 2830 - 2850 | Weak to Medium |

| Alkene | =C-H Stretch | 3000 - 3100 | Medium |

| Alkene | C=C Stretch | 1640 - 1680 | Weak to Medium |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

Chromatographic and Mass Spectrometric Applications

While spectroscopy elucidates structure, the combination of chromatography and mass spectrometry is essential for the separation, identification, purity assessment, and trace-level analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the identification and purity analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier.

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (molecular weight 250.4 g/mol ), one would expect to see the molecular ion peak (M⁺) at m/z 250. Other characteristic fragments for long-chain aldehydes include ions resulting from the loss of water ([M-18]⁺) and specific cleavage patterns like the McLafferty rearrangement, which produces a characteristic ion for aldehydes. kau.edu.sa

Purity assessment is achieved by examining the chromatographic peak. A pure sample should yield a single, symmetrical peak. The mass spectrum should remain consistent across the entire width of this peak, confirming that no other compounds are co-eluting. und.edu

When this compound is present as a volatile component in a complex matrix (e.g., food, biological fluids), Headspace Solid-Phase Microextraction (HS-SPME) is an invaluable sample preparation technique. nih.gov HS-SPME is a solvent-free method that isolates and concentrates volatile and semi-volatile analytes from the headspace (the gas phase) above a sample. nih.gov

The process involves exposing a fused silica (B1680970) fiber coated with a sorbent polymer to the sample's headspace. shimadzu.com The volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. For a broad range of aldehydes and other volatiles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected due to its ability to trap a wide array of analytes. pan.olsztyn.plfrontiersin.org Key parameters such as extraction temperature, extraction time, and sample agitation must be optimized to ensure efficient and reproducible extraction. frontiersin.org After extraction, the fiber is transferred to the injector of a GC-MS system, where the adsorbed analytes are thermally desorbed for analysis. nih.gov This technique is highly sensitive and ideal for profiling trace levels of volatile compounds. pan.olsztyn.pl

While standard MS can confirm the molecular weight and suggest the presence of unsaturation, it cannot typically pinpoint the exact location of double bonds within an alkyl chain. For polyunsaturated compounds like this compound, chemical derivatization prior to GC-MS analysis is a powerful strategy for this purpose. nih.gov

Derivatization with dimethyl disulfide (DMDS) is a well-established method to locate double bonds. nih.govnsf.gov In this reaction, a DMDS molecule adds across each double bond, forming a dithia-adduct. When this derivative is analyzed by GC-MS, it fragments in a highly specific manner. The primary cleavage occurs at the carbon-carbon bond that was originally the double bond, between the two newly introduced methylthio (-SCH₃) groups. nsf.gov

For this compound, derivatization would yield adducts at the C8-C9 and C11-C12 positions. Analysis of the mono-DMDS adduct at the C8 position would produce two diagnostic fragment ions. One fragment would correspond to the aldehyde-containing portion of the molecule (cleavage between C8 and C9), and the other would correspond to the terminal alkyl chain. Similarly, analysis of the adduct at the C11 position would yield a different set of diagnostic ions resulting from cleavage between C11 and C12. The masses of these specific fragments unambiguously confirm the original positions of the double bonds at C-8 and C-11. nih.govresearchgate.net

| Original Double Bond | Cleavage Site | Predicted Diagnostic Fragment 1 (m/z) | Predicted Diagnostic Fragment 2 (m/z) |

|---|---|---|---|

| Δ⁸ | Between C-8 and C-9 | 159 (CH₃S-CH-(CH₂)₆-CHO) | 187 (CH₃S-CH-(CH₂)₂-CH=CH-(CH₂)₄-CH₃) |

| Δ¹¹ | Between C-11 and C-12 | 247 (CHO-(CH₂)₆-CH=CH-(CH₂)₂-CH-SCH₃) | 101 (CH₃S-CH-(CH₂)₄-CH₃) |

Note: The predicted fragments are for the mono-adducts formed at each double bond position, illustrating the principle of localization.

Quantitative Analysis and Isotopic Labeling Techniques

The quantitative analysis of this compound, a member of the polyunsaturated aldehyde (PUA) family, often involves derivatization followed by gas chromatography. One established method uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent to form oximes, which can then be analyzed by gas chromatography with electron capture detection (GC-ECD). gnest.org This technique allows for the sensitive quantification of PUAs in various samples. gnest.org

Application of ¹³C-Incorporation Experiments for Biosynthetic Pathway Tracing

Isotopic labeling with stable isotopes like ¹³C is a powerful tool for elucidating the biosynthetic pathways of natural products. nih.govnih.gov While specific ¹³C-incorporation studies detailing the complete biosynthetic pathway of this compound are not extensively documented in the provided literature, the general principles of polyunsaturated aldehyde (PUA) biosynthesis in diatoms, the primary producers of these compounds, have been investigated using such methods. nih.govresearchgate.net These studies provide a framework for understanding how this compound is likely synthesized.

The biosynthesis of PUAs in diatoms is understood to be a rapid process initiated by cell damage, for instance, during grazing by zooplankton. plos.org This damage triggers the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). plos.org Labeling experiments have been crucial in demonstrating that PUA formation does not follow the well-established lipoxygenase/hydroperoxide lyase pathways found in higher plants. nih.govresearchgate.net Instead, it involves a unique transformation of polyunsaturated hydroperoxy fatty acids. nih.govresearchgate.net

In a typical ¹³C-incorporation experiment, a ¹³C-labeled precursor, such as ¹³C-enriched sodium bicarbonate, is introduced into a diatom culture. mdpi.com As the diatoms grow, they incorporate the ¹³C into their cellular components, including fatty acids. By tracking the incorporation of ¹³C into potential precursor fatty acids and the final PUA products over time, researchers can map the flow of carbon through the biosynthetic pathway. mdpi.comnih.gov

For instance, studies on the diatom Chaetoceros muelleri monitored the incorporation of ¹³C into various fatty acids to understand the synthesis of eicosapentaenoic acid (EPA), a known precursor to some PUAs. mdpi.comnih.gov Such experiments revealed the preferential and rapid incorporation of ¹³C into certain C18 and C16 fatty acids, indicating their role as early intermediates in the pathway. mdpi.comnih.gov Although this compound is a C17 aldehyde, its biosynthesis is expected to originate from a corresponding C20 or C22 polyunsaturated fatty acid precursor through a similar enzymatic cascade.

The general findings from these isotopic labeling studies on other PUAs suggest that the biosynthesis of this compound would proceed from a specific polyunsaturated fatty acid precursor within the diatom cell. Upon cell disruption, a lipoxygenase enzyme would introduce a hydroperoxy group into the fatty acid backbone. This intermediate would then be cleaved to form the C17 aldehyde, this compound, and a shorter chain hydroxylated fatty acid. nih.govresearchgate.net

The research findings on PUA biosynthesis in diatoms are summarized in the table below, which outlines the key precursors and the general enzymatic steps involved, providing a model for the biosynthesis of this compound.

| Precursor Class | Key Intermediates | Enzymatic Steps | Resulting Products |

| Polyunsaturated Fatty Acids (PUFAs) | Polyunsaturated Hydroperoxy Fatty Acids | 1. Lipoxygenase-mediated oxidation2. Cleavage of the hydroperoxy fatty acid | Polyunsaturated Aldehydes (e.g., this compound) and Short-chain Hydroxylated Fatty Acids |

Future Directions and Emerging Research Avenues for Heptadeca 8,11 Dienal Research

Elucidation of Genetic and Enzymatic Determinants of Biosynthesis

The biosynthetic pathway of Heptadeca-8,11-dienal is hypothesized to originate from linoleic acid, a common C18 fatty acid. However, the precise genetic and enzymatic machinery responsible for this transformation is yet to be fully characterized. Future research will be critical in identifying the specific enzymes and the genes that encode them.

Key research objectives in this area include:

Identification of Core Enzymes: It is suggested that the pathway may involve α-hydroxylation of linoleic acid, followed by decarboxylation and the loss of a carbon atom. Research should focus on identifying the specific enzymes, such as α-dioxygenases, cytochrome P450 monooxygenases, or unique decarboxylases, that catalyze these steps.

Gene Discovery and Functional Characterization: Advanced genomic and transcriptomic analyses of organisms known to produce this compound, such as Ulva species, can reveal candidate genes. Techniques like differential gene expression analysis under conditions of high versus low aldehyde production can pinpoint relevant genes. Subsequently, heterologous expression of these candidate genes in microbial hosts (e.g., E. coli or yeast) will be essential for confirming their enzymatic function.

Pathway Reconstruction: Once the key enzymes are identified, the complete biosynthetic pathway can be reconstructed. This involves understanding the sequence of reactions, intermediate molecules, and the regulation of metabolic flux toward this compound production.

Table 1: Potential Enzymes in this compound Biosynthesis

| Enzyme Class | Potential Role | Precursor/Substrate | Research Approach |

|---|---|---|---|

| Fatty Acyl-CoA Desaturases (e.g., Δ12-desaturase) | Synthesis of precursor | Oleic acid | Genomic analysis, functional assays |

| α-Dioxygenases (α-DOX) | α-hydroxylation of fatty acid | Linoleic acid | Transcriptomics, enzyme kinetics |

| Cytochrome P450 Enzymes | Oxidative decarboxylation/chain shortening | Linoleic acid or derivative | Gene expression studies, inhibitor assays |

| Decarboxylases | Removal of carboxyl group | α-hydroxy linoleic acid | Proteomics, enzyme purification |

| Fatty Acyl-CoA Reductases (FAR) | Reduction of fatty acyl-CoA to aldehyde | Heptadeca-8,11-dienoyl-CoA | Heterologous expression, functional genomics |

Discovery of Novel Biological Activities and Interactions

While this compound is known as a component of the essential oil of Ulva pertusa, its specific biological roles are not well understood. Long-chain aldehydes often act as critical signaling molecules in nature. A significant future direction is to explore the diverse bioactivities of this compound.

Potential biological roles to investigate include:

Semiochemical Activity: Many unsaturated aldehydes function as pheromones in insects. A structurally related compound, (Z,Z)-8,11-Heptadecadienyl formate (B1220265), has been identified as a pheromone in certain antelope species. Future studies should employ techniques like electroantennography (EAG) with various insect species and behavioral assays to determine if this compound acts as an attractant, repellent, or aggregation pheromone.

Ecological Interactions: In its marine environment, this compound may mediate ecological interactions. Research could explore its role as an allelopathic agent, potentially inhibiting the growth of competing algae or microorganisms, or as a defense compound against herbivores.

Antimicrobial and Pharmacological Properties: Various natural aldehydes possess antimicrobial, anti-inflammatory, or cytotoxic properties. Screening this compound for activity against a panel of pathogenic bacteria and fungi, as well as in assays for anti-inflammatory and anticancer effects, could reveal novel therapeutic applications.

Development of Sustainable Production Methods (Biotechnological and Chemo-enzymatic)

Chemical synthesis of long-chain unsaturated aldehydes can be complex and environmentally taxing. Developing sustainable and efficient production methods is a key area of future research, with significant potential for commercial applications, especially if potent bioactivities are discovered.

Promising sustainable production strategies include:

Biotechnological Production: Genetically engineered microorganisms, such as the yeast Yarrowia lipolytica or the bacterium E. coli, could be developed into cellular factories for this compound production. nih.govfrontiersin.orgbiorxiv.orgdtu.dkengconfintl.org This would involve introducing the biosynthetic genes identified in section 7.1 into a microbial chassis that is optimized for fatty acid synthesis. Metabolic engineering strategies could be employed to enhance precursor supply and divert metabolic flux towards the final product. nih.gov

Chemo-enzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis and biocatalysis. researchgate.netbeilstein-journals.orgnih.govnih.govmdpi.com For instance, enzymes could be used for specific, challenging steps, such as the precise introduction of double bonds or the final reduction to an aldehyde, while other steps are performed chemically. Carboxylic acid reductases (CARs), for example, can selectively reduce a carboxylic acid to an aldehyde under mild conditions, avoiding over-reduction to the alcohol. researchgate.netmdpi.com

Advanced Computational Chemistry and Modeling for Structure-Function Relationships

Computational tools offer a powerful, predictive approach to understanding how this compound interacts with biological targets, thereby guiding experimental research. This avenue is crucial for predicting bioactivity and designing analogs with enhanced properties.

Future computational research should focus on:

Molecular Docking and Dynamics: If this compound is found to have pheromonal activity, molecular docking simulations can be used to model its interaction with olfactory receptors. wikipedia.orgresearchgate.netnih.govacs.orgijbs.comchemrxiv.org These models can predict the binding affinity and specificity, explaining why certain receptors respond to it. Molecular dynamics simulations can further elucidate the dynamic behavior of the aldehyde within the receptor's binding pocket, revealing how it triggers a conformational change and initiates a signal. nih.govspringernature.comyoutube.comcornell.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netwikipedia.orgnih.govnih.govresearchgate.net By synthesizing and testing a series of structural analogs of this compound, a QSAR model can be developed. This model could then be used to predict the activity of untested, novel structures, accelerating the discovery of more potent compounds for applications in pest control or medicine.

Integration with Metabolomics and Lipidomics for Systems-Level Understanding

To fully comprehend the role of this compound in an organism, it must be studied within its broader metabolic context. Metabolomics and lipidomics provide a systems-level view of the small molecules in a biological system, offering insights into function and regulation.

Key research directions using these 'omics' technologies include:

Metabolic Profiling and Biomarker Discovery: Non-targeted metabolomic studies of organisms like Ulva can reveal how the production of this compound correlates with other metabolites under different conditions (e.g., environmental stress, different life stages). nih.govmdpi.comoup.comnih.govresearchgate.net This can provide strong clues about its function. For instance, if its production increases alongside known defense compounds, it supports a role in herbivore deterrence.

Flux Analysis: By using stable isotope labeling (e.g., with ¹³C-labeled linoleic acid), researchers can trace the flow of atoms through the metabolic network. This provides a dynamic view of how precursors are converted into this compound and other related lipids, quantifying the efficiency and regulation of the biosynthetic pathway.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Linoleic acid |

| (Z,Z)-8,11-Heptadecadienyl formate |

Q & A

Q. How to integrate this compound into flavor chemistry research?

- Methodological Answer : Use sensory panels to quantify odor thresholds (e.g., orthonasal vs. retronasal detection). Pair with headspace-SPME-GC-MS to profile volatile release kinetics. Compare to GRAS-listed aldehydes (e.g., FEMA 3095) to contextualize its flavor contribution .

Data Management and Reproducibility

- Metadata Standards : Follow FORCE11 guidelines for dataset citation, including persistent identifiers (DOIs) and repository links (e.g., Dataverse) .

- Raw Data Archiving : Deposit NMR spectra, chromatograms, and toxicity data in domain-specific repositories (e.g., Dryad) with CC-BY licenses to facilitate reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.